molecular formula C8H15NO3 B3322369 6-Amino-2,2-dimethyltetrahydro-3AH-cyclopenta[D][1,3]dioxol-4-OL CAS No. 1446475-48-4

6-Amino-2,2-dimethyltetrahydro-3AH-cyclopenta[D][1,3]dioxol-4-OL

Cat. No.: B3322369
CAS No.: 1446475-48-4
M. Wt: 173.21 g/mol
InChI Key: AXPYGRDXRLICKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2,2-dimethyltetrahydro-3AH-cyclopenta[D][1,3]dioxol-4-OL is a heterocyclic compound containing a five-membered ring with two oxygen atoms and an amino group

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,2-dimethyltetrahydro-3AH-cyclopenta[D][1,3]dioxol-4-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The amino group allows for substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with altered functional groups.

Scientific Research Applications

6-Amino-2,2-dimethyltetrahydro-3AH-cyclopenta[D][1,3]dioxol-4-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-2,2-dimethyltetrahydro-3AH-cyclopenta[D][1,3]dioxol-4-OL involves its interaction with specific molecular targets. For instance, as an intermediate in ticagrelor synthesis, it contributes to the inhibition of the P2Y12 receptor, which plays a crucial role in platelet aggregation . This inhibition prevents thrombosis, making it valuable in cardiovascular medicine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2,2-dimethyltetrahydro-3AH-cyclopenta[D][1,3]dioxol-4-OL is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of ticagrelor highlights its importance in medicinal chemistry.

Properties

IUPAC Name

6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2)11-6-4(9)3-5(10)7(6)12-8/h4-7,10H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPYGRDXRLICKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(CC(C2O1)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-2,2-dimethyltetrahydro-3AH-cyclopenta[D][1,3]dioxol-4-OL
Reactant of Route 2
6-Amino-2,2-dimethyltetrahydro-3AH-cyclopenta[D][1,3]dioxol-4-OL
Reactant of Route 3
6-Amino-2,2-dimethyltetrahydro-3AH-cyclopenta[D][1,3]dioxol-4-OL
Reactant of Route 4
6-Amino-2,2-dimethyltetrahydro-3AH-cyclopenta[D][1,3]dioxol-4-OL
Reactant of Route 5
6-Amino-2,2-dimethyltetrahydro-3AH-cyclopenta[D][1,3]dioxol-4-OL
Reactant of Route 6
6-Amino-2,2-dimethyltetrahydro-3AH-cyclopenta[D][1,3]dioxol-4-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.